molecular formula C24H22ClN5O2S B11255369 2-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-chloro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11255369
M. Wt: 480.0 g/mol
InChI Key: NZLRBFXCLIEVRY-UHFFFAOYSA-N
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Description

2-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a sulfonamide group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Amination: The pyrimidine core is then subjected to an amination reaction with 4-methylphenylamine to introduce the amino group.

    Sulfonation: The resulting intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride or another chlorinating agent to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated benzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and sulfonamide groups.

    Coupling Reactions: The presence of the pyrimidine moiety allows for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the pyrimidine moiety can interact with nucleic acids, potentially interfering with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE
  • 2-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-CARBONAMIDE

Uniqueness

The uniqueness of 2-CHLORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both a sulfonamide and a pyrimidine moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22ClN5O2S

Molecular Weight

480.0 g/mol

IUPAC Name

2-chloro-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H22ClN5O2S/c1-16-7-9-18(10-8-16)27-23-15-17(2)26-24(29-23)28-19-11-13-20(14-12-19)30-33(31,32)22-6-4-3-5-21(22)25/h3-15,30H,1-2H3,(H2,26,27,28,29)

InChI Key

NZLRBFXCLIEVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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